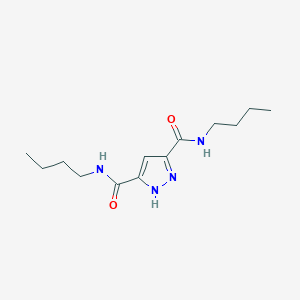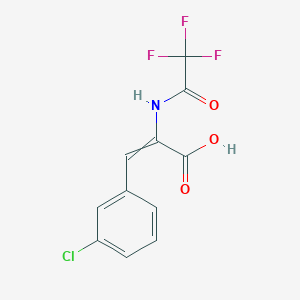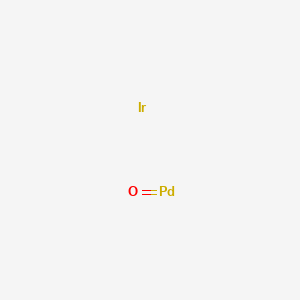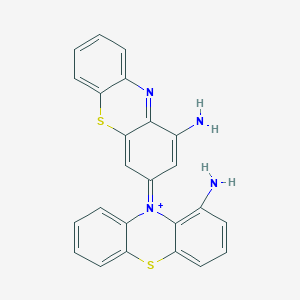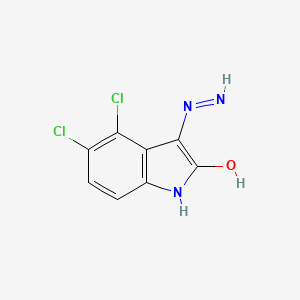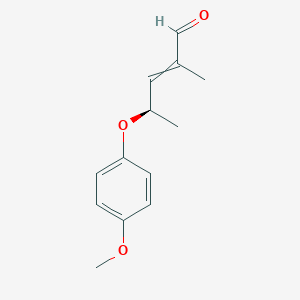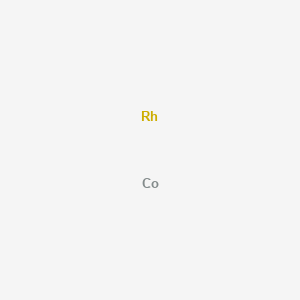
cobalt;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and rhodium are transition metals that are often used together in various chemical processes due to their complementary properties. Cobalt is known for its magnetic properties and high melting point, while rhodium is prized for its catalytic abilities and resistance to corrosion. When combined, these metals can form compounds that are highly effective in catalysis and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cobalt and rhodium compounds typically involves the use of their respective salts or oxides. One common method is the hydroformylation process, where cobalt and rhodium carbonyl complexes are used as catalysts. This process involves the reaction of alkenes with synthesis gas (a mixture of carbon monoxide and hydrogen) under high pressure and temperature .
Industrial Production Methods
In industrial settings, cobalt and rhodium compounds are often produced through the reduction of their oxides or chlorides. For example, cobalt oxide can be reduced with hydrogen gas to produce cobalt metal, which can then be combined with rhodium through various chemical processes .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt and rhodium compounds undergo a variety of chemical reactions, including:
Oxidation: Both metals can be oxidized to form oxides, which are often used as catalysts.
Reduction: Reduction reactions are common in the preparation of these metals from their ores.
Substitution: Ligand substitution reactions are frequently observed in coordination chemistry involving cobalt and rhodium.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt and rhodium include hydrogen gas, carbon monoxide, and various organic ligands. Reaction conditions often involve high temperatures and pressures, especially in industrial processes .
Major Products
The major products formed from reactions involving cobalt and rhodium compounds include aldehydes (from hydroformylation), alcohols, and various coordination complexes .
Aplicaciones Científicas De Investigación
Cobalt and rhodium compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action for cobalt and rhodium compounds varies depending on their application:
Comparación Con Compuestos Similares
Similar Compounds
Nickel: Similar to cobalt, nickel is also used in catalysis and has magnetic properties.
Platinum: Like rhodium, platinum is a highly effective catalyst and is used in similar industrial applications.
Uniqueness
Cobalt and rhodium compounds are unique due to their specific catalytic properties and resistance to corrosion. Rhodium, in particular, is one of the rarest and most durable metals, making it highly valuable in industrial applications .
Propiedades
Número CAS |
154104-28-6 |
|---|---|
Fórmula molecular |
CoRh |
Peso molecular |
161.8387 g/mol |
Nombre IUPAC |
cobalt;rhodium |
InChI |
InChI=1S/Co.Rh |
Clave InChI |
SUCYXRASDBOYGB-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
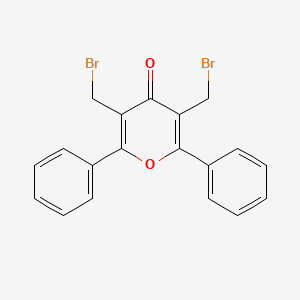

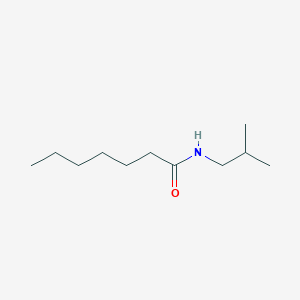
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

